molecular formula C13H12N2 B3020963 {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 101645-12-9

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Cat. No.: B3020963
CAS No.: 101645-12-9
M. Wt: 196.25 g/mol
InChI Key: PXQBOKSMWOHSOJ-OWOJBTEDSA-N
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Description

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is an organic compound that features a pyridine ring attached to a phenyl ring via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine typically involves the following steps:

    Formation of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with a styrene derivative in the presence of a palladium catalyst.

    Amination: The resulting vinylpyridine derivative can then be subjected to an amination reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Heck reactions followed by amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group allows for conjugation with biological macromolecules, potentially altering their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    {4-[(E)-2-pyridin-3-ylvinyl]phenyl}amine: Similar structure but with the pyridine ring attached at a different position.

    {4-[(E)-2-pyridin-2-ylvinyl]phenyl}amine: Another isomer with the pyridine ring attached at the 2-position.

    {4-[(E)-2-quinolin-4-ylvinyl]phenyl}amine: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQBOKSMWOHSOJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32597-98-1
Record name NSC151882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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